molecular formula C8H12N2S B177432 1-(Thiophen-2-yl)piperazine CAS No. 108768-19-0

1-(Thiophen-2-yl)piperazine

Cat. No.: B177432
CAS No.: 108768-19-0
M. Wt: 168.26 g/mol
InChI Key: ANGVDUJFWRWPCE-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)piperazine is an organic compound that features a piperazine ring substituted with a thiophene ring at the second position. This compound is of significant interest due to its diverse applications in medicinal chemistry and material science. The molecular formula of this compound is C8H12N2S, and it has a molecular weight of 168.26 g/mol .

Mechanism of Action

Target of Action

1-(Thiophen-2-yl)piperazine is a compound that has been identified as a potential ligand for the dopamine D3 receptor . The dopamine D3 receptor is a protein that is encoded by the DRD3 gene in humans . This receptor is of particular interest in the context of neuropsychiatric disorders, including schizophrenia and substance use disorder .

Mode of Action

The compound interacts with its target, the dopamine D3 receptor, through a process known as ligand-receptor binding . This interaction results in changes in the receptor’s activity, which can lead to alterations in the signaling pathways within the cell . The exact nature of these changes can vary depending on the specific characteristics of the ligand and the receptor, as well as the cellular context in which they are interacting .

Biochemical Pathways

The binding of this compound to the dopamine D3 receptor can affect various biochemical pathways within the cell . These pathways are involved in a range of cellular processes, including signal transduction, gene expression, and synaptic plasticity . The downstream effects of these changes can include alterations in neuronal activity, changes in the release of neurotransmitters, and modifications to the function of other proteins and receptors within the cell .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential role as a ligand for the dopamine D3 receptor . These effects could include changes in neuronal activity, alterations in the release of neurotransmitters, and modifications to the function of other proteins and receptors within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Thiophen-2-yl)piperazine can be synthesized through various methods. One common approach involves the reaction of thiophene-2-carboxylic acid with piperazine under appropriate conditions. The reaction typically requires a dehydrating agent such as thionyl chloride to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the employment of catalysts such as palladium in Buchwald-Hartwig amination reactions can further optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophen-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of dihydrothiophene derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed:

    Oxidation: Thiophene sulfoxides, thiophene sulfones.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Halogenated thiophenes, nitrothiophenes.

Scientific Research Applications

1-(Thiophen-2-yl)piperazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1-(Thiophen-3-yl)piperazine: Similar structure but with the thiophene ring attached at the third position.

    1-(Furan-2-yl)piperazine: Contains a furan ring instead of a thiophene ring.

    1-(Pyridin-2-yl)piperazine: Features a pyridine ring in place of the thiophene ring.

Uniqueness: 1-(Thiophen-2-yl)piperazine is unique due to the presence of the thiophene ring, which imparts specific electronic properties and reactivity. This makes it particularly valuable in the synthesis of compounds with desired electronic and pharmacological characteristics .

Properties

IUPAC Name

1-thiophen-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-2-8(11-7-1)10-5-3-9-4-6-10/h1-2,7,9H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGVDUJFWRWPCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620635
Record name 1-(Thiophen-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108768-19-0
Record name 1-(Thiophen-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-[1-(2'-hydroxyethyl)piperazino] thiophene 18 was prepared by warming a solution containing thiophene-2-thiol (1.16 g, 10.0 mmol.) and 1-(2-hydroxyethyl) piperazine (1.43 g, 11.0 mmol.) in toluene to reflux under an argon atmosphere for two hours. Completion of the reaction was confirmed by thin layer chromatography using a 4:1 ratio blend of hexane and ethyl acetate as the eluent. The reaction mixture was cooled to room temperature, and the solvent was removed in vacuo. The residue was then concentrated onto 5 g of silica. The silica was added to a medium pressure chromatography column packed with silica. The column was eluted with a 4:1 ratio blend of hexane and ethyl acetate to yield the pure piperazino-thiophene 18 (1.62 g, 76.4% yield) as a pale yellow solid.
Quantity
1.16 g
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reactant
Reaction Step One
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1.43 g
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solvent
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reactant
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Yield
76.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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